REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21]
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Name
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CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C(CCc1ccccc1)NC(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21]
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Name
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CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(CCc1ccccc1)NC(C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |